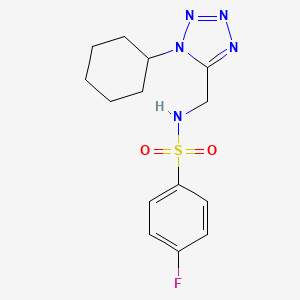

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide

Description

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a cyclohexyl group and a 4-fluorobenzenesulfonamide moiety. The 4-fluorobenzenesulfonamide moiety introduces electron-withdrawing effects, which may influence reactivity and biological activity. This compound is synthesized via multicomponent reactions (MCRs) involving aldehyde, aniline, isocyanide, and azide precursors under catalytic conditions, as demonstrated in analogous syntheses (e.g., 98% yield for compound 5a in ) .

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN5O2S/c15-11-6-8-13(9-7-11)23(21,22)16-10-14-17-18-19-20(14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPUGCPEFJCHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic or basic conditions.

Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole ring.

Sulfonamide Formation: The final step involves the reaction of the intermediate compound with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the sequential reactions under controlled temperatures and pressures.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic applications, including antifungal and antiviral activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring and sulfonamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Tetrazole-Containing Analogs

Sulfonamide-Containing Analogs

- N-(4-(Benzothiazole-2-yl)phenyl)-4-fluorobenzenesulfonamide ():

- Compound 10–15 (): Triazole-thiones with sulfonyl groups.

Physical and Spectral Properties

*Estimated based on analogs; †Calculated from (similar formula); ‡Approximated from structure.

Key Observations:

- Melting Points : Sulfonamide derivatives (e.g., ) exhibit higher melting points than tetrazole-amine analogs due to stronger intermolecular forces (e.g., S=O hydrogen bonding) .

- IR Spectroscopy : The target compound’s sulfonamide group shows distinct S=O stretches (~1150–1350 cm⁻¹), absent in amine analogs like 5c .

- Yields : Multicomponent syntheses (e.g., ) achieve higher yields (>80%) compared to stepwise routes (41% in ) .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, relevant research findings, and case studies, providing a comprehensive overview of its implications in pharmaceutical applications.

Chemical Structure and Properties

Molecular Formula: C13H16F N5O2S

Molecular Weight: 317.36 g/mol

IUPAC Name: this compound

The compound features a tetrazole ring, which is known for enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Anticancer Activity

Research has indicated that compounds containing tetrazole moieties exhibit promising anticancer properties. A study highlighted the synthesis of various tetrazole derivatives and their cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results demonstrated that certain derivatives showed significant inhibition of cell proliferation, suggesting that the tetrazole group may play a crucial role in enhancing the anticancer activity of these compounds .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrase, an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer. The inhibition mechanism involves competitive binding to the active site of the enzyme, thereby reducing its activity .

Study on Anticancer Activity

In a recent study focusing on the synthesis of 1,5-disubstituted tetrazoles, researchers evaluated the cytotoxicity of this compound against MCF-7 cells. The compound exhibited an IC50 value indicating effective cytotoxicity compared to control groups. This finding supports the hypothesis that modifications to the tetrazole structure can enhance biological activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| Control (Doxorubicin) | MCF-7 | 0.8 |

Enzyme Inhibition Study

A detailed analysis was conducted to assess the inhibitory effects of this compound on carbonic anhydrase. The study utilized kinetic assays to determine the compound's efficacy and found that it significantly inhibited enzyme activity with a Ki value indicating strong binding affinity .

| Enzyme | Ki (nM) | Type of Inhibition |

|---|---|---|

| Carbonic Anhydrase | 45 | Competitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.